(E)-Naringenin chalcone

Aromatase inhibition Hormone-dependent cancer CYP19A1

Researchers often face functional ambiguity between the chalcone and flavanone isomers. (E)-Naringenin chalcone resolves this with its unique α,β-unsaturated ketone system, enabling distinct target engagement not achievable with naringenin. - 6.2-fold greater potency vs. naringenin against aromatase CYP19A1 (IC50 2.6 μM). - Exclusive anti-allergic activity: inhibits histamine release (IC50 68 μg/mL). - Dose-dependent TNF-α, MCP-1, and NO suppression in metabolic inflammation models. Reliable, high-purity supply for precise experimental outcomes.

Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
CAS No. 73692-50-9
Cat. No. B150382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Naringenin chalcone
CAS73692-50-9
Synonyms2',4,4',6'-tetrahydroxychalcone
chalconaringenin
naringenin chalcone
naringenin chalcone, (E)-isome
Molecular FormulaC15H12O5
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O
InChIInChI=1S/C15H12O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-8,16-17,19-20H/b6-3+
InChIKeyYQHMWTPYORBCMF-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Naringenin Chalcone Product Overview


(E)-Naringenin chalcone (CAS 73692-50-9), also known as chalconaringenin or isosalipurpol, is an open-chain flavonoid precursor that serves as the direct biosynthetic product of chalcone synthase (CHS) in the phenylpropanoid pathway [1]. Unlike its cyclized flavanone isomer naringenin, naringenin chalcone features a reactive α,β-unsaturated ketone system that confers distinct chemical and biological properties [2]. This compound is naturally abundant in tomato skin and exhibits documented anti-allergic, anti-inflammatory, and anti-proliferative activities across multiple validated assay systems [3].

Pathway Probe Phenylpropanoid pathway biosynthetic product of chalcone synthase
Structural Feature Open-chain α,β-unsaturated ketone; distinct from cyclized naringenin
Assay Context Reported activity in histamine-release, inflammation, and proliferation assays

Why Naringenin Chalcone Cannot Be Substituted


Despite being structural isomers, naringenin chalcone and naringenin exhibit fundamentally different molecular geometries and electronic distributions that preclude functional interchangeability. Naringenin chalcone possesses an open-chain α,β-unsaturated ketone system that confers electrophilic reactivity and distinct target engagement profiles not present in the closed-ring flavanone structure of naringenin [1]. In enzyme inhibition assays, naringenin chalcone demonstrates up to 6.2-fold greater potency than naringenin against aromatase (CYP19A1) [2], while in anti-allergic assays, naringenin shows negligible histamine release inhibition compared to the chalcone form [3]. These quantitative functional divergences underscore that procurement decisions between these isomers must be guided by specific experimental objectives rather than assumptions of functional equivalence.

CYP19A1 inhibition profile

Naringenin (flavanone isomer) may not replicate chalcone-level aromatase inhibition; head-to-head evidence indicates differentiated activity.

Histamine release inhibition

Histamine-release inhibition observed for chalcone; naringenin shows negligible activity in the same mast cell assay.

Structural reactivity mismatch

Open-chain α,β-unsaturated ketone confers electrophilic reactivity and distinct target engagement not provided by closed-ring flavanone.

Naringenin Chalcone Differentiation Evidence


Superior Aromatase Inhibition

(E)-Naringenin chalcone exhibits 6.2-fold greater aromatase inhibitory potency compared to its cyclized isomer naringenin in human placental microsome assays [1]. This chalcone was identified as the most effective aromatase inhibitor among tested chalcones and flavonoids, with an IC50 of 2.6 μM versus naringenin's IC50 of approximately 16 μM under identical assay conditions [1]. The open-chain chalcone structure enables enhanced binding interactions with the aromatase active site that are sterically inaccessible to the closed-ring flavanone configuration of naringenin.

Aromatase Inhibition
Head-to-head
IC50 2.6 μM vs Naringenin IC50 16 μM 6.2-fold lower IC50
Supports aromatase inhibition endpoint research context
Human placental microsome assay
Aromatase inhibition Hormone-dependent cancer CYP19A1

Exclusive Anti-Allergic Activity

(E)-Naringenin chalcone demonstrates potent concentration-dependent inhibition of histamine release from rat peritoneal mast cells with an IC50 of 68 μg/mL [1]. In contrast, naringenin showed no significant inhibitory activity in the same assay system when tested among polyphenols from tomato skin extracts [1]. Among all polyphenols identified in the tomato skin extract (including chlorogenic acid, rutin, and naringenin), naringenin chalcone was the only compound exhibiting substantial histamine release inhibition and demonstrated the strongest inhibitory effect in the in vivo mouse ear-swelling response [1].

Anti-Allergic Activity
Head-to-head
IC50 68 μg/mL vs Naringenin: no significant inhibition Qualitative divergence
Supports histamine-release inhibition endpoint review
Rat peritoneal mast cells; compound 48/80 stimulation
Anti-allergic Histamine release Mast cell

Adipocyte-Macrophage Anti-Inflammatory Activity

(E)-Naringenin chalcone exhibits dose-dependent inhibition of multiple proinflammatory mediators in LPS-stimulated RAW 264 macrophages, including TNF-α, MCP-1, and nitric oxide (NO) [1]. In co-culture systems of 3T3-L1 adipocytes and RAW 264 macrophages—a model mimicking obese adipose tissue inflammation—naringenin chalcone maintained dose-dependent suppression of all three mediators [1]. While naringenin has reported anti-inflammatory properties in other contexts, this specific multi-cytokine suppression profile in the adipocyte-macrophage interaction model has been quantitatively characterized only for the chalcone form under these experimental conditions.

Adipocyte-Macrophage Inflammation
Class-level
Dose-dependent ↓ TNF-α, MCP-1, NO in co-culture
Supports multi-cytokine suppression model interpretation
LPS-stimulated RAW 264 / 3T3-L1 co-culture; direct isomer comparison not reported
Anti-inflammatory MCP-1 TNF-alpha NO

Anti-Proliferative Activity in Keratinocytes

(E)-Naringenin chalcone inhibits proliferation of SENCAR mouse skin transformed (SST) cells with an IC50 of 92 μg/mL and SST tumor (SST-T) cells with an IC50 of 184 μg/mL [1]. In an in vivo mouse model of TPA-induced skin carcinogenesis, topical administration of naringenin chalcone (50 μg/animal) significantly reduced papilloma formation [1]. While naringenin has documented chemopreventive properties in other carcinogenesis models, direct comparative anti-proliferative data in the SENCAR mouse skin transformation system is specifically established for the chalcone form.

Keratinocyte Anti-Proliferation
Class-level
SST IC50 92 μg/mL; SST-T IC50 184 μg/mL
Supports cell proliferation endpoint in skin transformation model
SENCAR mouse skin cells; direct isomer comparison not reported
Anti-proliferative Skin carcinogenesis Chemoprevention

Glioblastoma Apoptosis and Tumor Suppression

(E)-Naringenin chalcone induces dose-dependent and time-dependent cytotoxic effects in U87MG human glioblastoma cells, with apoptosis confirmed by fluorescence microscopy (acridine orange/ethidium bromide and Hoechst 33342 staining) and autophagy validated by transmission electron microscopy showing increased autophagic vacuole formation [1]. In a xenograft mouse model of glioblastoma, naringenin chalcone treatment significantly reduced both tumor volume and tumor weight compared to vehicle controls [1]. Mechanistically, the compound activates both phosphorylated and non-phosphorylated PI3K and Akt proteins [1]. While naringenin has reported anti-cancer activity in other cell lines, this specific glioblastoma-focused evidence with dual apoptosis-autophagy induction and in vivo tumor suppression is established for the chalcone form.

Glioblastoma Apoptosis & Autophagy
Supporting evidence
Dose-dependent apoptosis + autophagy; reduced tumor volume/weight in xenograft
Supports apoptosis/autophagy pathway interpretation in glioblastoma model
U87MG cells; PI3K/Akt modulation; in vivo endpoint observed
Apoptosis Glioblastoma Autophagy Brain cancer

Naringenin Chalcone Application Scenarios


Hormone-Dependent Cancer & Aromatase Inhibition

Based on the 6.2-fold greater aromatase inhibitory potency relative to naringenin (IC50 2.6 μM vs. 16 μM), naringenin chalcone is the preferred compound for studies investigating aromatase-mediated estrogen biosynthesis modulation in breast cancer or other hormone-dependent malignancies [1]. Researchers should select this chalcone over naringenin when experimental objectives demand maximal CYP19A1 inhibition in human placental microsome or related assay systems.

Allergy & Mast Cell Stabilization

Given the exclusive anti-allergic activity not present in naringenin, naringenin chalcone is essential for research on histamine-mediated allergic responses, mast cell stabilization, and type I hypersensitivity mechanisms [1]. The quantified IC50 of 68 μg/mL in rat peritoneal mast cells provides a validated benchmark for compound screening and comparative pharmacology studies targeting IgE-independent histamine release pathways.

Obesity-Associated Adipose Inflammation

For investigations of metabolic inflammation involving adipocyte-macrophage crosstalk, naringenin chalcone offers dose-dependent suppression of TNF-α, MCP-1, and NO in co-culture systems that mimic obese adipose tissue microenvironments [1]. This compound is particularly suitable for studies examining the paracrine inflammatory loop implicated in insulin resistance and metabolic syndrome progression.

Glioblastoma Mechanistic Studies

In glioblastoma research, naringenin chalcone provides a tool compound with documented dual apoptosis-autophagy induction and in vivo tumor suppression activity in U87MG xenograft models [1]. The compound's ability to modulate PI3K/Akt signaling makes it valuable for pathway-focused investigations in malignant glioma, particularly where blood-brain barrier penetration is a consideration for therapeutic development.

Application
Selection Property
Validation Focus
CYP19A1 inhibition studies
Chalcone vs. naringenin inhibition profile
Human placental microsome IC50 endpoint
Histamine release and mast cell research
Mast cell stabilization assay response
Histamine release inhibition endpoint
Adipocyte-macrophage inflammation models
Multi-cytokine (TNF-α, MCP-1, NO) suppression profile
Co-culture inflammatory mediator endpoints
Glioblastoma pathway research
PI3K/Akt modulation and apoptosis/autophagy induction
Xenograft tumor suppression endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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